Cas no 71160-24-2 (Leukotriene B4)

Leukotriene B4 化学的及び物理的性質
名前と識別子
-
- 6,8,10,14-Eicosatetraenoicacid, 5,12-dihydroxy-, (5S,6Z,8E,10E,12R,14Z)-
- Leukotriene B4
- Leukotriene B4 Lipid Maps MS Standard
- Leukotriene B4,(5S,6Z,8E,10E,12R,14Z)-5,12-Dihydroxy-6,8,10,14-eicosatetraenoicacid
- 6Z,8E,10E,14Z,5S,12R-diHETE
- LTB4
- [5S,12R]-Dihydroxy-[6Z,8E,10E,14Z]-eicosatetraenoic acid
- UNII-1HGW4DR56D
- LEUKOTRIENE B4 [MI]
- 71160-24-2
- BSPBio_001364
- 5,12-Dihete
- HMS3402E06
- starbld0009609
- (5S,12R,6Z,8E,10E,14Z)-5,12-dihydroxy-6,8,10,14-eicosatetraenoic acid
- 1HGW4DR56D
- SR-01000946887-1
- MFCD00135630
- LTB 4 free acid
- HMS1791E06
- NS00069903
- CS-0028956
- BDBM50013889
- 5S,12R-diHETE
- LMFA03020001
- AKOS024457041
- DIHETE 12(s), 5(s)
- SR-01000946887
- NCGC00161273-04
- Leukotriene B4, ~100 mug/mL in ethanol, >=97%
- PDSP1_000684
- HMS1361E06
- PDSP1_000573
- DB12961
- (S-(R*,S*-(E,Z,E,Z)))-5,12-Dihydroxy-6,8,10,14-eicosatetraenoic acid
- CHEBI:15647
- 6,8,10,14-Eicosatetraenoic acid, 5,12-dihydroxy-, (S-(R*,S*-(E,E,Z,Z)))-
- 5,12-dihydroxy-6,10-trans -8,14-cis -eicosatetraenoic acid
- (5S,6Z,8E,10E,12R,14Z)-5,12-dihydroxyeicosa-6,8,10,14-tetraenoic acid
- (6z,8e,10e,14z)-(5s,12r)-5,12-dihydroxyicosa-6,8,10,14-tetraenoic acid
- PDSP2_000674
- 5,12-Hete
- HY-107608
- Leukotriene B4 (LTB4)
- BML1-E04
- C02165
- 5,12-dihydroxy-6,10-trans -8,14-cis -eicosatetraenoate
- 5(S),12(R)-dihydroxy-6(Z),8(E),10(E),14(Z)-eicosatetraenoic acid
- 101759-15-3
- DTXSID4037162
- HMS1989E06
- WCA16024
- (5S,6Z,8E,10E,12R,14Z)-5,12-dihydroxyicosa-6,8,10,14-tetraenoic acid
- NCGC00161273-01
- PDSP2_000571
- 5S,12R-dihydroxy-6Z,8E,10E,14Z-eicosatetraenoic acid
- 5(S),12(R)-dihydroxy-6(Z),8(E),10(E),14(Z)-icosatetraenoic acid
- NCGC00161273-02
- CHEMBL65061
- (6z,8e,10e,14z)-(5s,12r)-5,12-dihydroxyicosa-6,8,10,14-tetraenoate
- IDI1_033834
- 6,8,10,14-Eicosatetraenoic acid, 5,12-dihydroxy-, (5S,6Z,8E,10E,12R,14Z)-
- NCGC00161273-03
- LTB4 (Leukotriene B4) is a lipid mediator and leukotriene.
- (5S,6Z,8E,10E,12R,14Z)-5,12-Dihydroxy-6,8,10,14-eicosatetraenoic acid
- (6Z,8E,10E,14Z)-(5S,12R)-5,12-Dihydroxyeicosa-6,8,10,14-tetraenoate
- SCHEMBL2510602
- LTB4 (Leukotriene B4)
- GTPL2487
- 6,8,10,14Eicosatetraenoic acid, 5,12dihydroxy, (S(R*,S*(E,E,Z,Z)))
- (5S,6Z,8E,10E,12R,14Z)5,12Dihydroxy6,8,10,14eicosatetraenoic acid
- Leukotriene B-4
- 5,12 HETE
- 6,8,10,14-Eicosatetraenoic acid, 5,12-dihydroxy-, (S-(R*,S*-(E,Z,E,Z)))-
- (5S,8E,10E,12R)-5,12-Dihydroxyicosa-6,8,10,14-tetraenoate
- 5,12DiHETE
- LEUKOTRIENE_B4
- Leukotriene B
- ((5S), 6Z, 8E, 10E, 12(R), 14Z)5,12Dihydroxyeicosatetraenoic acid
- B-4, Leukotriene
- BRD-K53124401-001-03-8
- DTXCID2017162
- Leukotriene B 4
- DA-74971
-
- MDL: MFCD00135630
- インチ: InChI=1S/C20H32O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h6-11,14-15,18-19,21-22H,2-5,12-13,16-17H2,1H3,(H,23,24)/b8-7+,9-6-,14-10+,15-11-/t18-,19-/m1/s1
- InChIKey: VNYSSYRCGWBHLG-AMOLWHMGSA-N
- ほほえんだ: CCCCC/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)O)O)O
計算された属性
- せいみつぶんしりょう: 336.23000
- どういたいしつりょう: 336.23005950g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 24
- 回転可能化学結合数: 14
- 複雑さ: 421
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 4
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 77.8
- 疎水性パラメータ計算基準値(XlogP): 4.1
じっけんとくせい
- 色と性状: 透き通った液体。
- フラッシュポイント: 華氏温度:57.2°f
摂氏度:14°c - PSA: 77.76000
- LogP: 4.15830
- ようかいせい: まだ確定していません。
- 濃度: ~100 μg/mL in ethanol
Leukotriene B4 セキュリティ情報
-
記号:
- シグナルワード:Danger
- 危害声明: H225-H319
- 警告文: P210-P280-P305+P351+P338-P337+P313-P403+P235
- 危険物輸送番号:UN 1170 3/PG 2
- WGKドイツ:1
- 危険カテゴリコード: 11
- セキュリティの説明: S; S7; S16
-
危険物標識:
- ちょぞうじょうけん:−20°C
- リスク用語:R11
Leukotriene B4 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA03899-25ug |
Leukotriene B4 |
71160-24-2 | 25ug |
¥6768.0 | 2021-09-03 | ||
TRC | L473510-100μg |
LTB4 (Leukotriene B4) |
71160-24-2 | 100μg |
$ 360.00 | 2022-06-04 | ||
MedChemExpress | HY-107608-25μg(297.2μM*250μLinEthanol) |
Leukotriene B4 |
71160-24-2 | ≥98.0% | 25μg |
¥5850 | 2023-04-18 | |
SHENG KE LU SI SHENG WU JI SHU | sc-201043-50 µg |
LTB4 (Leukotriene B4), |
71160-24-2 | ≥97% | 50µg |
¥2,632.00 | 2023-07-11 | |
BAI LING WEI Technology Co., Ltd. | A01907823-25μg |
Leukotriene B4 |
71160-24-2 | 95% | 25μg |
¥1996 | 2023-11-24 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | L275630-10μg |
Leukotriene B4 |
71160-24-2 | ≥95%,~10 µg/ml in ethanol,Analytical standard | 10μg |
¥3666.90 | 2023-09-02 | |
abcr | AB101255-25µg |
LTB 4 free acid; . |
71160-24-2 | 25µg |
€251.80 | 2024-04-16 | ||
BAI LING WEI Technology Co., Ltd. | 177350-50UG |
Leukotriene B4, 97%, 100 μg/mL in ethanol |
71160-24-2 | 97% | 50UG |
¥ 4538 | 2022-04-26 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA03899-10ug |
Leukotriene B4 |
71160-24-2 | 10ug |
¥4298.0 | 2021-09-03 | ||
MedChemExpress | HY-107608-25μg(297.2µM*250μLinEthanol) |
Leukotriene B4 |
71160-24-2 | ≥98.0% | 25μg(297.2µM*250μLinEthanol) |
¥5850 | 2023-07-26 |
Leukotriene B4 関連文献
-
Karoline Gangestad Primdahl,J?rn Eivind Tungen,Marius Aursnes,Trond Vidar Hansen,Anders Vik Org. Biomol. Chem. 2015 13 5412
-
Trond V. Hansen,Jesmond Dalli,Charles N. Serhan RSC Adv. 2016 6 28820
-
H. C. Stephen Chan,Jingjing Wang,Krzysztof Palczewski,Slawomir Filipek,Horst Vogel,Zhi-Jie Liu,Shuguang Yuan Chem. Sci. 2018 9 6480
-
Kumiko Ando,Eriko Tsuji,Yuko Ando,Jun-ichi Kunitomo,Masayuki Yamashita,Shunsaku Ohta,Takeshi Nabe,Shigekatsu Kohno,Takehiko Yokomizo,Takao Shimizu,Yoshitaka Ohishi Org. Biomol. Chem. 2004 2 3427
-
5. Recapitulation of in vivo-like neutrophil transendothelial migration using a microfluidic platformXiaojie Wu,Molly A. Newbold,Christy L. Haynes Analyst 2015 140 5055
-
Kumiko Ando,Eriko Tsuji,Yuko Ando,Jun-ichi Kunitomo,Masayuki Yamashita,Shunsaku Ohta,Takeshi Nabe,Shigekatsu Kohno,Takehiko Yokomizo,Takao Shimizu,Yoshitaka Ohishi Org. Biomol. Chem. 2004 2 3427
-
7. Synthesis of (±)-benzoleukotriene B3: a novel leukotriene B4 analogueStevan W. Djuri?,Richard A. Haack,Stella S. Yu J. Chem. Soc. Perkin Trans. 1 1989 2133
-
Kumiko Ando,Eriko Tsuji,Yuko Ando,Jun-ichi Kunitomo,Masayuki Yamashita,Shunsaku Ohta,Takeshi Nabe,Shigekatsu Kohno,Takehiko Yokomizo,Takao Shimizu,Yoshitaka Ohishi Org. Biomol. Chem. 2004 2 3427
-
D. Clissold,C. Thickitt Nat. Prod. Rep. 1994 11 621
-
Zhenxiao Zheng,Zhiyuan Dai,Yalun Cao,Qing Shen,Yiqi Zhang Food Funct. 2019 10 4199
Leukotriene B4に関する追加情報
Leukotriene B4: A Comprehensive Overview
Leukotriene B4 (LTB4), also known by its CAS number 71160-24-2, is a bioactive lipid mediator that plays a critical role in inflammatory and immune responses. Derived from arachidonic acid through the 5-lipoxygenase pathway, LTB4 is a potent chemoattractant for neutrophils and other immune cells. Its structure consists of a conjugated diene system and a hydroxyl group, which contributes to its unique biological activities. Recent studies have highlighted its involvement in various pathological conditions, including inflammatory diseases, cancer, and cardiovascular disorders.
The synthesis of LTB4 involves the oxidation of arachidonic acid by 5-lipoxygenase, followed by the addition of two hydroxyl groups. This process is tightly regulated by cellular signaling pathways and enzymatic activity. LTB4 exerts its effects through specific G protein-coupled receptors, namely BLT1 and BLT2, which are expressed on immune cells. These receptors mediate downstream signaling cascades that lead to cell migration, adhesion, and activation. Recent research has identified novel receptor subtypes and alternative signaling pathways that may expand our understanding of LTB4's role in health and disease.
In terms of biological functions, Leukotriene B4 is a key player in the innate immune response. It promotes the recruitment of neutrophils to sites of inflammation, facilitating bacterial clearance and tissue repair. However, excessive or prolonged LTB4 activity has been implicated in chronic inflammatory diseases such as rheumatoid arthritis, asthma, and psoriasis. Emerging evidence suggests that targeting LTB4 or its receptors could offer therapeutic benefits for these conditions.
Recent advancements in lipidomics and metabolomics have enabled researchers to study LTB4 metabolism with unprecedented precision. These techniques have revealed new insights into the regulation of LTB4 production and degradation, as well as its interaction with other bioactive lipids. For instance, studies have shown that LTB4 can modulate the activity of other inflammatory mediators, creating complex networks that influence disease progression.
In addition to its role in inflammation, LTB4 has been implicated in cancer biology. It promotes tumor growth by enhancing angiogenesis, cell proliferation, and metastasis. Preclinical studies have demonstrated that inhibitors of LTB4 synthesis or signaling can suppress tumor progression in animal models. These findings underscore the potential of targeting LTB4 for cancer therapy.
The application of Leukotriene B4 extends beyond basic research into diagnostic and therapeutic realms. For example, elevated levels of LTB4 in blood or tissue samples are associated with certain diseases, making it a potential biomarker for diagnosis or prognosis. Furthermore, synthetic analogs or receptor antagonists are being explored as novel drug candidates for treating inflammatory disorders.
In conclusion, Leukotriene B4, with its CAS number 71160-24-2, remains a focal point in lipid mediator research due to its diverse biological functions and therapeutic potential. Ongoing studies continue to unravel new aspects of its role in health and disease, paving the way for innovative approaches to combat inflammatory and neoplastic conditions.
71160-24-2 (Leukotriene B4) 関連製品
- 1101023-98-6(2-Bromo-1-(oxolan-3-yl)ethan-1-one)
- 1048948-03-3(N-(2,3-dimethoxybenzyl)ethanamine hydrochloride)
- 1806937-24-5(Methyl 3-chloro-4-(difluoromethyl)-5-methoxypyridine-2-acetate)
- 2105320-37-2(4-(cyclopent-3-en-1-yl)-3-methylbutan-2-ol)
- 1339361-21-5(4-[(2-bromo-4-fluorophenyl)methyl]oxan-4-amine)
- 72235-55-3(3-Chloro-2-fluorobenzylamine)
- 2229088-35-9(4-(azetidin-3-yloxy)-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole)
- 5510-09-8(4-methyl-1-naphthalen-1-ylsulfonylpiperidine)
- 1864057-71-5(1-(4-fluorophenyl)-1-(oxan-4-yl)methanamine hydrochloride)
- 142165-63-7(1-(benzyloxy)carbonyl-2,3-dihydro-1H-indole-5-carboxylic acid)
